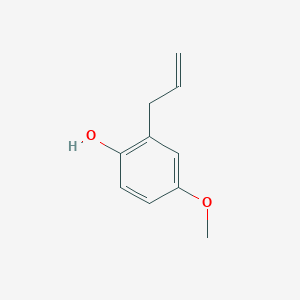

2-Allyl-4-methoxyphenol

Übersicht

Beschreibung

2-Allyl-4-methoxyphenol, also known as eugenol, is a naturally occurring phenolic compound. It is primarily found in the essential oils of several aromatic plants, including Syzygium aromaticum (clove), Ocimum basilicum (basil), and Cinnamomum verum (cinnamon). This compound is known for its pleasant aroma and is widely used in the flavoring, fragrance, and pharmaceutical industries .

Wirkmechanismus

Target of Action

2-Allyl-4-methoxyphenol, also known as eugenol, is a volatile phenolic bioactive compound derived from a natural resource . It has been identified in several aromatic plants and has shown to display a wide range of biological activities . The compound has three active sites: hydroxyl, allylic, and aromatic groups . These sites interact with various targets in the body, leading to its diverse biological activities.

Mode of Action

Eugenol’s mode of action is primarily through its interaction with these targets. For instance, it has been observed to modulate the expression of genes involved in efflux pump, biofilm formation, and sterol biosynthesis in azole-resistant Aspergillus fumigatus . This suggests that eugenol can affect the function of these genes, thereby influencing the organism’s response to azole treatment.

Biochemical Pathways

Eugenol affects several biochemical pathways. For example, it has been observed to have an antioxidative and neuroprotective effect against chlorpyrifos-induced neurotoxicity in rat brain . This suggests that eugenol can influence the oxidative stress pathway and potentially protect against neurotoxicity.

Pharmacokinetics

It is known that eugenol is a volatile compound and can be absorbed through various routes, including oral and inhalation . Once absorbed, it is distributed throughout the body, where it interacts with its targets and exerts its effects .

Result of Action

The result of eugenol’s action is a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic effects . These effects are likely due to its interaction with various targets and its influence on multiple biochemical pathways.

Action Environment

The action of eugenol can be influenced by various environmental factors. For instance, the antibiofilm activity of eugenol against azole-resistant environmental A. fumigatus isolates was observed . This suggests that the environment, such as the presence of azole-resistant organisms, can influence the efficacy of eugenol.

Biochemische Analyse

Biochemical Properties

2-Allyl-4-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, thereby modulating inflammatory responses . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to modulate gene expression, particularly genes involved in oxidative stress and inflammation . In neuronal cells, this compound has shown neuroprotective effects by reducing oxidative stress and preventing apoptosis . In cancer cells, it induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . Additionally, this compound affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, influencing cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of enzymes such as acetylcholinesterase and lipoxygenase, leading to reduced inflammation . The compound also acts as a positive allosteric modulator of the GABA A receptor, enhancing its inhibitory effects on neuronal activity . Furthermore, this compound modulates the expression of genes involved in efflux pump and biofilm formation in azole-resistant Aspergillus fumigatus, thereby exhibiting antifungal properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties over extended periods . Its efficacy may decrease over time due to degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant and anti-inflammatory effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and neurotoxicity . Studies have shown that the optimal dosage for therapeutic effects varies depending on the specific condition being treated and the animal model used .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism in the liver, where it is converted into various metabolites through processes such as hydroxylation and conjugation . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These metabolic pathways influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the brain and liver . This distribution pattern influences its pharmacokinetics and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, influencing its interactions with target biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Allyl-4-methoxyphenol can be synthesized through various methods. One common synthetic route involves the Claisen rearrangement of allyl para-substituted phenyl ethers. This reaction can be efficiently carried out in a microreactor system, yielding high purity this compound without the need for solvents or extensive work-up .

Industrial Production Methods: Industrially, this compound is often extracted from natural sources such as clove oil. The extraction process typically involves steam distillation or hydrodistillation, followed by purification steps to isolate the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Allyl-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy and allyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of allyl alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Allyl-4-methoxyphenol has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: The compound exhibits significant antimicrobial, antifungal, and antioxidant properties, making it useful in biological studies.

Medicine: It is used in dental formulations for its analgesic and antiseptic properties.

Industry: It is employed in the production of perfumes, soaps, and cosmetics due to its pleasant aroma

Vergleich Mit ähnlichen Verbindungen

2-Allyl-4-methoxyphenol is similar to other phenolic compounds such as:

Isoeugenol (4-propenyl-2-methoxyphenol): Similar structure but differs in the position of the double bond in the side chain.

2,4-Dimethoxyphenol: Contains an additional methoxy group, leading to different reactivity and properties.

Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains an aldehyde group instead of an allyl group, resulting in different applications and properties.

Uniqueness: this compound is unique due to its combination of an allyl group and a methoxy group, which imparts distinct chemical reactivity and biological activity. Its widespread occurrence in nature and diverse applications in various fields further highlight its significance .

Biologische Aktivität

2-Allyl-4-methoxyphenol, commonly known as eugenol , is a phenolic compound found in various essential oils, particularly clove oil. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its mechanisms and effects.

Target Interactions

Eugenol primarily interacts with various biological targets, influencing multiple biochemical pathways. It has been shown to modulate gene expression related to efflux pumps and biofilm formation in azole-resistant Aspergillus fumigatus . Furthermore, it inhibits enzymes such as acetylcholinesterase and lipoxygenase, which are crucial in inflammatory processes .

Biochemical Pathways

The compound exhibits antioxidative properties by scavenging free radicals. It has demonstrated a significant capacity to neutralize both oxygen-centered and carbon-centered radicals, outperforming other natural antioxidants like eugenol and isoeugenol . The radical-scavenging activity of this compound is quantitatively superior compared to synthetic antioxidants like butylated hydroxyanisole (BHA) .

Biological Activities

Case Studies

-

Neuroprotective Effects

A study demonstrated that eugenol protects against chlorpyrifos-induced neurotoxicity in rat models by modulating oxidative stress markers and inflammatory cytokines . This highlights its potential therapeutic application in neurodegenerative diseases. -

Antimicrobial Efficacy

Research indicated that eugenol exhibits significant antimicrobial activity against Staphylococcus aureus and Candida albicans. Its effectiveness was notably higher than conventional antibiotics, suggesting its potential as a natural preservative in food and pharmaceutical applications . -

Cancer Cell Inhibition

In vitro studies showed that this compound induces apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways . This positions eugenol as a candidate for further cancer research.

Pharmacokinetics

Eugenol is characterized by its volatility and can be absorbed via oral or inhalation routes. It undergoes phase I and II metabolism in the liver, where it is converted into various metabolites through hydroxylation and conjugation processes . The distribution of eugenol within cells primarily occurs through passive diffusion due to its lipophilic nature.

Eigenschaften

IUPAC Name |

4-methoxy-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h3,5-7,11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINCKJDFBMTHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323473 | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-82-7 | |

| Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP6356AWG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antioxidant mechanism of 2-Allyl-4-methoxyphenol and how does its activity compare to similar compounds?

A1: this compound exhibits its antioxidant activity by scavenging both oxygen-centered radicals (like those derived from benzoyl peroxide) and carbon-centered radicals (like those derived from 2,2'-azobisisobutyronitrile and 1,1-diphenyl-2-picrylhydrazyl). [] This ability to scavenge various radical types makes it a potent antioxidant. Notably, it demonstrates superior radical scavenging capacity compared to the natural antioxidants eugenol and isoeugenol. [] Additionally, research has shown that this compound and 2,4-dimethoxyphenol have higher antioxidant activity than butylated hydroxyanisole (BHA), a common synthetic antioxidant. []

Q2: How is this compound synthesized and are there more efficient methods?

A2: this compound can be synthesized via the Claisen rearrangement of 1-allyloxy-4-methoxybenzene. [] While microwave irradiation doesn't accelerate the main reaction, it interestingly increases the yield of a byproduct, 4-methoxyphenol, in solvent-free conditions, suggesting a potential non-thermal microwave effect. [] For a more efficient and environmentally friendly approach, microreactors have been successfully employed to synthesize this compound with high yields through a rapid, solvent-free Claisen rearrangement of allyl para-substituted phenyl ethers. [] This method eliminates the need for extensive work-up procedures, making it a greener alternative.

Q3: Is there a relationship between the structure of this compound and its cytotoxic activity?

A3: Research suggests a potential link between the structure of this compound and its cytotoxic activity. Specifically, the presence of hydrophobic radicals in similar compounds, such as 2-allyl-4-tert-butylphenol, appears to correlate with increased cytotoxic and DNA-synthesis inhibitory activity. [] While this compound and 2,4-dimethoxyphenol show higher antioxidant activity compared to BHA, their cytotoxic activity remains comparable. [] This implies that while antioxidant activity and cytotoxic activity might be influenced by structural features, the relationship is not straightforward and requires further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.